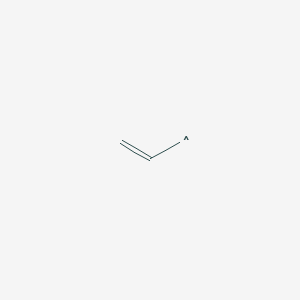
prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a type of alkenyl group and is isomeric with allyl compounds, which have the formula CH₂-CH=CH₂ . This compound is found in various natural and synthetic substances and plays a significant role in organic chemistry due to its reactivity and versatility.
Vorbereitungsmethoden
prop-1-ene can be synthesized through several methods. One common method involves the addition of hydrogen halides to conjugated dienes, producing a mixture of 1,2- and 1,4-addition products . Industrially, 2-propenyl derivatives can be synthesized from ketene, as seen in the production of isopropenyl acetate .
Analyse Chemischer Reaktionen
prop-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated compounds.
Reduction: Hydrogenation of 2-propenyl can yield propyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially when adjacent to a double bond, forming allylic halides.
Addition: It readily undergoes addition reactions with halogens and hydrogen halides.
Common reagents used in these reactions include hydrogen halides, halogens, and oxidizing agents. Major products formed from these reactions include epoxides, halides, and various oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
1.1 Production of Polypropylene
Prop-1-ene is primarily utilized as a monomer in the production of polypropylene, a versatile plastic widely used in packaging, automotive parts, textiles, and consumer products. The polymerization process transforms this compound into polypropylene through several methods, including bulk polymerization and gas-phase polymerization. The resulting polypropylene is known for its strength, flexibility, and resistance to chemical degradation .
1.2 Synthesis of Chemicals
This compound serves as a critical feedstock for producing various chemicals:
- Propylene Oxide: Used in manufacturing polyurethane foams and coatings.
- Acrylonitrile: A precursor for synthetic fibers and plastics.
- Cumene: Essential for producing phenol and acetone.
- Isopropanol: Commonly used as a solvent and disinfectant .
Research Applications
2.1 Chemical Kinetics and Combustion Studies
Research has been conducted on the combustion characteristics of this compound to understand its behavior under different conditions. Studies utilizing jet-stirred reactors (JSR) and high-pressure flow reactors have developed detailed chemical kinetic mechanisms that describe this compound oxidation. These studies are crucial for optimizing combustion processes in engines and industrial burners .
2.2 Electrochemical Applications
This compound derivatives, particularly this compound-1,3-sultone, have been investigated as additives in lithium-ion batteries. These compounds enhance the electrochemical stability of electrolytes, improving battery performance and longevity. Research has demonstrated that varying the content of this compound derivatives can significantly affect the electrochemical properties of lithium-ion cells .
Environmental Monitoring
This compound is also used in calibration gas mixtures for environmental monitoring applications. Its precise measurement is essential for assessing emissions from petrochemical processes and ensuring compliance with environmental regulations .
Case Studies
4.1 Polypropylene Production Case Study
A detailed analysis of polypropylene production using this compound reveals that optimizing polymerization conditions can lead to enhanced yield and material properties. For instance, adjusting temperature and pressure during the polymerization process has shown to improve the mechanical strength of polypropylene fibers used in textiles.
4.2 Combustion Characterization Study
In a study examining the combustion of this compound, researchers found that varying equivalence ratios significantly impacted ignition delay times and flame speed. These findings are vital for developing more efficient combustion systems that minimize emissions while maximizing energy output.
Data Table: Key Applications of this compound
| Application Area | Specific Use | Notes |
|---|---|---|
| Polymer Production | Polypropylene | Used in packaging, automotive parts |
| Chemical Synthesis | Propylene Oxide | Precursor for polyurethane |
| Acrylonitrile | Synthetic fibers | |
| Cumene | Produces phenol and acetone | |
| Isopropanol | Solvent and disinfectant | |
| Research | Combustion Studies | Analyzing oxidation kinetics |
| Electrochemical Additives | Enhances lithium-ion battery performance | |
| Environmental Monitoring | Calibration Gas Mixtures | Ensures compliance with emission standards |
Wirkmechanismus
The mechanism of action of 2-propenyl compounds often involves their reactivity with nucleophiles and electrophiles. For example, in antimicrobial applications, 2-propenyl derivatives can disrupt microbial DNA and proteins, leading to cell death . The molecular targets and pathways involved include the inhibition of reactive oxygen species generation and enhancement of antioxidant potential .
Vergleich Mit ähnlichen Verbindungen
prop-1-ene is similar to allyl compounds, which have the formula CH₂-CH=CH₂. Both are alkenyl groups and share similar reactivity patterns. 2-propenyl is unique in its structural arrangement, which can influence its reactivity and the types of products formed. Similar compounds include:
Allyl compounds: CH₂-CH=CH₂
Propenylbenzene: C₉H₁₀
Isopropenyl acetate: CH₂=C-CH₃-COOCH₃
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
1981-80-2 |
|---|---|
Molekularformel |
C3H5 |
Molekulargewicht |
41.07 g/mol |
InChI |
InChI=1S/C3H5/c1-3-2/h3H,1-2H2 |
InChI-Schlüssel |
RMRFFCXPLWYOOY-UHFFFAOYSA-N |
SMILES |
C=C[CH2] |
Kanonische SMILES |
C=C[CH2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















